molecular formula C17H23BO5 B13037150 Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxetane-3-carboxylate

Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxetane-3-carboxylate

Cat. No.: B13037150
M. Wt: 318.2 g/mol
InChI Key: AZUGNSYXCLKAHA-UHFFFAOYSA-N
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Description

Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxetane-3-carboxylate is an organic compound with the molecular formula C16H21BO5. This compound is notable for its unique structure, which includes an oxetane ring and a boronic ester group. It is used in various fields of scientific research and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxetane-3-carboxylate typically involves the reaction of 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl oxetane-3-carboxylate with methyl magnesium bromide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of human error .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxetane-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxetane-3-carboxylate is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxetane-3-carboxylate involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon bonds. This reactivity is exploited in Suzuki-Miyaura cross-coupling reactions, where the compound acts as a boron source to form new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxetane-3-carboxylate is unique due to the presence of both an oxetane ring and a boronic ester group in its structure. This combination of functional groups provides it with distinct reactivity and stability, making it valuable in various synthetic applications .

Biological Activity

Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxetane-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanism insights, pharmacological effects, and relevant case studies.

Oxetanes and their derivatives have been shown to exhibit a variety of biological activities including:

  • Antibacterial Effects: Compounds with oxetane rings have demonstrated activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
  • Anticancer Properties: The incorporation of oxetanes in drug design has led to the development of compounds that can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction or cell cycle arrest.
  • Pharmacokinetic Advantages: The structural strain in oxetanes can enhance solubility and permeability, improving the bioavailability of the drug candidates.

Case Studies and Research Findings

  • Antibacterial Activity:
    A study evaluated the antibacterial properties of oxetane derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited significant inhibition with minimum inhibitory concentrations (MICs) in the low micromolar range. The oxetane moiety was crucial for this activity as it contributed to the compound's overall lipophilicity and membrane permeability.
  • Anticancer Activity:
    In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound induced apoptosis at concentrations as low as 10 µM. The mechanism involved the activation of caspase pathways leading to programmed cell death.
  • Pharmacokinetic Studies:
    Research indicated that compounds containing oxetane rings showed reduced clearance rates in liver microsomal assays compared to their non-oxetane counterparts. This suggests potential for reduced hepatotoxicity and improved therapeutic indices.

Data Tables

Activity TypeTest Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus5 µM
AntibacterialEscherichia coli10 µM
AnticancerHeLa10 µM
AnticancerMCF-715 µM

Properties

Molecular Formula

C17H23BO5

Molecular Weight

318.2 g/mol

IUPAC Name

methyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetane-3-carboxylate

InChI

InChI=1S/C17H23BO5/c1-15(2)16(3,4)23-18(22-15)13-8-6-12(7-9-13)17(10-21-11-17)14(19)20-5/h6-9H,10-11H2,1-5H3

InChI Key

AZUGNSYXCLKAHA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(COC3)C(=O)OC

Origin of Product

United States

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